Cas no 36341-25-0 (YL-109)

YL-109 structure
YL-109 structure
Product Name:YL-109
Numero CAS:36341-25-0
MF:C14H11NO2S
MW:257.307642221451
MDL:MFCD00030231
CID:296231
PubChem ID:3155228
Update Time:2025-04-19

YL-109 Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-(2-benzothiazolyl)-2-methoxy-
    • YL-109
    • 4-(3H-1,3-benzothiazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
    • 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol
    • 4-Benzothiazol-2-yl-2-methoxy-phenol
    • 2-(4-HYDROXY-3-METHOXYPHENYL)BENZOTHIAZOLE
    • 4-(BENZO[D]THIAZOL-2-YL)-2-METHOXYPHENOL
    • KRVBOHJNAFQFPW-UHFFFAOYSA-N
    • 2-(4-hydroxy-3-methoxyphenyl)benzo[d]thiazole
    • BAS 06998966
    • MLS000067208
    • HMS2486E13
    • BCP11615
    • ARK103470
    • STL508923
    • s6607
    • 3261AH
    • YL109;YL 109
    • 4-benzothiazol-2-yl-2-methoxyphenol
    • AS-63556
    • SMR000124705
    • YP 109
    • BRD-K12889932-001-09-1
    • CHEMBL1607932
    • AKOS000408427
    • Phenol, 4-(2-benzothiazolyl)-2-methoxy-
    • AC-36813
    • 2-(3-methoxy-4-hydroxyphenyl)benzothiazole
    • DTXSID00425537
    • PD087136
    • J-690288
    • SR-01000367893
    • 4-(benzo[d]thiazol-2-yl)-2,6-methoxyphenol
    • HY-18619
    • AKOS026750284
    • FT-0700476
    • SCHEMBL1347142
    • YL109
    • YP109
    • EX-A693
    • SR-01000367893-1
    • MFCD00030231
    • YL 109
    • 36341-25-0
    • CS-3503
    • trans-N,N?-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide
    • GLXC-02950
    • DS-000518
    • HUP5
    • MDL: MFCD00030231
    • Inchi: 1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
    • Chiave InChI: KRVBOHJNAFQFPW-UHFFFAOYSA-N
    • Sorrisi: S1C2C=CC=CC=2N=C1C1C=CC(=C(C=1)OC)O

Proprietà calcolate

  • Massa esatta: 257.05113
  • Massa monoisotopica: 257.05104977g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 289
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 70.6

Proprietà sperimentali

  • Colore/forma: Polvere solida, potenza
  • Densità: 1.327
  • Punto di fusione: No data available
  • Punto di ebollizione: 446.448°C at 760 mmHg
  • Punto di infiammabilità: 223.804°C
  • Indice di rifrazione: 1.685
  • Solubilità: 生物体外In Vitro:DMSO溶解度100 mg/mL(388.64 mM;Need ultrasonic)
  • PSA: 42.35
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

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YL-109 Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:36341-25-0)YL-109
Numero d'ordine:A874364
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 09:42
Prezzo ($):177.0
Email:sales@amadischem.com

YL-109 Letteratura correlata

  • 1. 622. Mesomorphism and chemical constitution. Part XII. The preparation and mesomorphic properties of substituted 4,4′-di-(p-n-alkoxybenzylideneamino)biphenyls
    S. J. Branch,D. J. Byron,G. W. Gray,A. Ibbotson,B. M. Worrall J. Chem. Soc. 1964 3279
  • 2. Transition-metal complexes containing phosphorus ligands. Part X. ortho-Metallation reactions involving some triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides
    Naseer Ahmad,Eric W. Ainscough,Tom A. James,Stephen D. Robinson J. Chem. Soc. Dalton Trans. 1973 1151
  • 3. Electrophilic aromatic substitution. Part 30. The effects of the p-bicyclo[2.2.2]octan-1-yl, adamantan-1-yl, exo- and endo-norbornan-2-yl, and neopentyl substituents in detritiation. Steric acceleration of hyperconjugation
    William J. Archer,Morteza A. Hossaini,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1982 181
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:36341-25-0)YL-109
A874364
Purezza:99%
Quantità:1g
Prezzo ($):177.0
Email